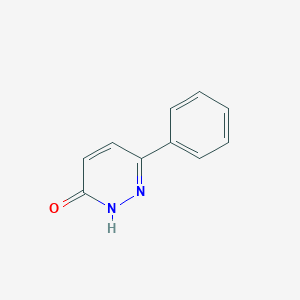

6-Phenylpyridazin-3(2H)-one

Description

Structure

3D Structure

Properties

IUPAC Name |

3-phenyl-1H-pyridazin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O/c13-10-7-6-9(11-12-10)8-4-2-1-3-5-8/h1-7H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJUIPRDMWWBTTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NNC(=O)C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10176043 | |

| Record name | 6-Phenylpyridazin-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10176043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2166-31-6 | |

| Record name | 6-Phenyl-3(2H)-pyridazinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2166-31-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Phenyl-6-pyridazone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002166316 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2166-31-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13399 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Phenylpyridazin-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10176043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-phenylpyridazin-3(2H)-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.823 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-PHENYL-6-PYRIDAZONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4XCL934PMP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthesis of 6-Phenylpyridazin-3(2H)-one from β-Benzoylpropionic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 6-phenylpyridazin-3(2H)-one, a valuable scaffold in medicinal chemistry, from the readily available starting material, β-benzoylpropionic acid. This document details the underlying chemical principles, experimental protocols, and quantitative data to support research and development in this area.

Introduction

This compound (PPD) is a heterocyclic compound of significant interest in the pharmaceutical industry due to its diverse biological activities. The pyridazinone core is a key pharmacophore found in various therapeutic agents. The synthesis of PPD from β-benzoylpropionic acid is a common and efficient method, relying on the condensation reaction with hydrazine. This guide will elaborate on the synthetic pathway, experimental procedures, and characterization of the final product.

Synthetic Pathway

The synthesis of this compound from β-benzoylpropionic acid proceeds through a cyclocondensation reaction with hydrazine hydrate. The reaction mechanism involves the initial formation of a hydrazone intermediate by the reaction of the keto group in β-benzoylpropionic acid with hydrazine. This is followed by an intramolecular cyclization via nucleophilic attack of the second nitrogen atom of the hydrazine moiety onto the carboxylic acid group, which upon dehydration, yields the stable six-membered pyridazinone ring.

Caption: General reaction scheme for the synthesis of this compound.

Experimental Protocols

This section provides a detailed experimental protocol for the synthesis of the starting material, β-benzoylpropionic acid, and its subsequent conversion to this compound.

Synthesis of β-Benzoylpropionic Acid

β-Benzoylpropionic acid can be synthesized via a Friedel-Crafts acylation of benzene with succinic anhydride.[1]

Materials:

-

Succinic anhydride

-

Anhydrous aluminum chloride

-

Benzene (dried)

-

Concentrated hydrochloric acid

-

Water

-

Anhydrous sodium carbonate

Procedure:

-

A mixture of succinic anhydride and anhydrous aluminum chloride is prepared in a flask equipped with a reflux condenser and a dropping funnel.

-

Dried benzene is slowly added to the mixture while stirring. The reaction is typically initiated by gentle heating.

-

After the addition is complete, the reaction mixture is heated under reflux for a specified period.

-

The reaction is then cooled, and the aluminum chloride complex is decomposed by the slow addition of water, followed by concentrated hydrochloric acid.

-

Excess benzene is removed by steam distillation.

-

The crude β-benzoylpropionic acid separates as an oil which solidifies upon cooling.

-

The crude product is purified by dissolving it in a hot sodium carbonate solution, followed by filtration and acidification of the filtrate with hydrochloric acid to precipitate the pure acid.

-

The purified β-benzoylpropionic acid is collected by filtration, washed with cold water, and dried.

Synthesis of this compound

The synthesis of this compound involves the cyclocondensation of β-benzoylpropionic acid with hydrazine hydrate.[2]

Materials:

-

β-Benzoylpropionic acid

-

Hydrazine hydrate

-

Ethanol (or another suitable solvent)

Procedure:

-

A mixture of β-benzoylpropionic acid and hydrazine hydrate is refluxed in a suitable solvent, such as ethanol.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion of the reaction, the mixture is cooled, and the precipitated product is collected by filtration.

-

The crude product is washed with a cold solvent to remove any unreacted starting materials.

-

The final product, this compound, can be further purified by recrystallization from a suitable solvent like ethanol.

Caption: Experimental workflow for the synthesis of this compound.

Quantitative Data

The following tables summarize the key quantitative data associated with the synthesis and characterization of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₀H₈N₂O | [3] |

| Molar Mass | 172.18 g·mol⁻¹ | [3] |

| Appearance | White crystalline solid | [3] |

| Melting Point | 474.2 K to 477.2 K | [3] |

| CAS Registry Number | 2166-31-6 | [3] |

Table 2: Synthesis and Yield of this compound

| Parameter | Value | Reference |

| Starting Material | β-Benzoylpropionic Acid | [2] |

| Reagent | Hydrazine Hydrate | [2] |

| Yield | 77.3% | [3] |

| Purity (HPLC) | > 97% | [3] |

Table 3: Spectroscopic Data for this compound

| Spectroscopic Technique | Key Peaks/Signals | Reference |

| FT-IR (cm⁻¹) | 2854.32, 1529.37, 1282.13, 1007.12, 587.67 | [3] |

| ¹H-NMR (δ ppm) | Specific chemical shifts are noted in the literature. | [3] |

| ¹³C-NMR | Specific chemical shifts are noted in the literature. | [3] |

| Mass Spectra | Confirmed molecular ion peak. | [3] |

Conclusion

The synthesis of this compound from β-benzoylpropionic acid is a robust and well-documented procedure. This guide provides the essential technical details, including reaction pathways, detailed experimental protocols, and key quantitative data, to enable researchers and drug development professionals to successfully synthesize and characterize this important heterocyclic compound. The high yield and purity achievable through this method make it a cornerstone for the development of novel pyridazinone-based therapeutic agents.

References

Spectroscopic Characterization of 6-Phenylpyridazin-3(2H)-one: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of the pharmacologically significant molecule, 6-phenylpyridazin-3(2H)-one, utilizing Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. This document details the structural elucidation of the compound through the interpretation of its spectral data and outlines the fundamental experimental protocols for these analytical techniques.

Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry and drug development due to its diverse biological activities. Accurate and unambiguous structural confirmation is a critical prerequisite for any further investigation and application of this molecule. Spectroscopic methods, particularly NMR and IR spectroscopy, provide powerful tools for the detailed characterization of its molecular structure. This guide presents the key spectral features of this compound and provides standardized methodologies for acquiring such data.

Data Presentation

The spectroscopic data for this compound is summarized in the following tables for clarity and ease of comparison.

¹H NMR Spectral Data

The ¹H NMR spectrum provides information on the chemical environment and connectivity of the hydrogen atoms in the molecule.

| Proton Assignment | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| H-4 | 7.18 | d | 9.8 |

| H-5 | 7.88 | d | 9.8 |

| H-2', H-6' | 7.78 | m | |

| H-3', H-4', H-5' | 7.47 | m | |

| NH | 13.10 | br s |

Solvent: DMSO-d₆

¹³C NMR Spectral Data

The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms and provides insights into their electronic environments.

| Carbon Assignment | Chemical Shift (δ) ppm |

| C-3 | 160.5 |

| C-4 | 129.8 |

| C-5 | 134.1 |

| C-6 | 146.2 |

| C-1' | 132.4 |

| C-2', C-6' | 125.8 |

| C-3', C-5' | 129.1 |

| C-4' | 129.5 |

Solvent: DMSO-d₆

FT-IR Spectral Data

The FT-IR spectrum identifies the functional groups present in the molecule based on their characteristic vibrational frequencies.[1]

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3440 | N-H stretching | Amide |

| 3060 | C-H stretching | Aromatic |

| 1675 | C=O stretching | Amide (Pyridazinone ring) |

| 1595 | C=C stretching | Aromatic ring |

| 1480 | C=N stretching | Pyridazine ring |

| 1450 | C-N stretching | |

| 1380 | C-H bending | |

| 840 | C-H out-of-plane bending | Aromatic |

| 770 | C-H out-of-plane bending | Aromatic |

Experimental Protocols

The following are detailed methodologies for acquiring NMR and IR spectra of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of this compound.

Materials and Equipment:

-

This compound sample

-

Deuterated solvent (e.g., DMSO-d₆)

-

NMR tubes (5 mm)

-

High-resolution NMR spectrometer (e.g., 400 MHz or higher)

-

Pipettes and vials

Procedure:

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of the this compound sample.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry vial.

-

Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.

-

Using a pipette, transfer the solution into a clean, dry 5 mm NMR tube.

-

-

Instrument Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity and resolution.

-

For ¹H NMR:

-

Acquire a standard one-dimensional proton spectrum.

-

Set appropriate parameters, including pulse width, acquisition time, and relaxation delay.

-

Typically, 16 to 64 scans are sufficient.

-

-

For ¹³C NMR:

-

Acquire a proton-decoupled carbon spectrum.

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 1024 scans or more, depending on the sample concentration and instrument sensitivity).

-

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

-

Phase the spectrum to obtain pure absorption peaks.

-

Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative proton ratios.

-

Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons and carbons in the molecule.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Materials and Equipment:

-

This compound sample

-

FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory or KBr press

-

Spatula

-

Ethanol or acetone for cleaning

Procedure (using ATR):

-

Background Spectrum:

-

Ensure the ATR crystal is clean. If necessary, clean the crystal surface with a soft cloth dampened with a volatile solvent like ethanol or acetone and allow it to dry completely.

-

Acquire a background spectrum of the empty ATR accessory. This will be subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and water vapor.

-

-

Sample Analysis:

-

Place a small amount of the solid this compound sample onto the ATR crystal.

-

Apply pressure using the ATR's pressure arm to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to obtain a spectrum with a good signal-to-noise ratio.

-

-

Data Processing and Interpretation:

-

The software will automatically subtract the background spectrum from the sample spectrum.

-

Identify the positions of the major absorption bands in the spectrum.

-

Correlate the observed absorption frequencies (in cm⁻¹) to specific functional groups and vibrational modes using standard IR correlation tables.

-

Visualizations

Molecular Structure and NMR Assignments

The following diagram illustrates the chemical structure of this compound with atoms numbered for unambiguous NMR signal assignment.

Caption: Structure of this compound with atom numbering for NMR assignments.

Experimental Workflow

The general workflow for the spectroscopic characterization of a synthesized compound like this compound is depicted below.

Caption: General workflow for the spectroscopic characterization of this compound.

Conclusion

This technical guide has provided a detailed spectroscopic characterization of this compound using ¹H NMR, ¹³C NMR, and FT-IR spectroscopy. The tabulated spectral data, along with the detailed experimental protocols, offer a valuable resource for researchers in the fields of medicinal chemistry, organic synthesis, and drug development. The provided workflows and structural diagrams further aid in the understanding of the characterization process. This comprehensive information serves as a foundational reference for the quality control, further derivatization, and biological evaluation of this important heterocyclic compound.

References

The Pyridazinone Core: A Privileged Scaffold in Drug Discovery and Development

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The pyridazinone nucleus, a six-membered heterocyclic ring containing two adjacent nitrogen atoms, is recognized as a "privileged scaffold" in medicinal chemistry.[1][2] Its versatile structure allows for a wide range of chemical modifications, leading to compounds with a broad spectrum of biological activities.[2][3][4][5][6] This has made pyridazinone-based compounds a subject of intensive research and development for decades, with applications spanning cardiovascular diseases, inflammation, cancer, and more.[2][5][7][8] This in-depth technical guide explores the discovery and historical development of pyridazinone-based compounds, their synthesis, mechanisms of action, and key therapeutic applications.

Historical Development

The journey of pyridazine-based compounds began in the late 19th century. The first pyridazine was synthesized in 1886 by Emil Fischer through the condensation of phenylhydrazine and levulinic acid.[9][10] This was followed by the first synthesis of the parent pyridazine heterocycle by Tauber in 1895.[9] The therapeutic potential of pyridazinone derivatives started to be recognized much later, leading to a surge in research from the mid-20th century onwards. The inherent biological activity of the pyridazinone core, coupled with its amenability to chemical modification, has driven the development of numerous derivatives with diverse pharmacological profiles.[8][11]

Synthesis of the Pyridazinone Core

A common and straightforward method for the synthesis of the pyridazinone ring involves the condensation of 1,4-dicarbonyl compounds, such as γ-ketoacids, with hydrazine or its derivatives.[9][12][13]

General Experimental Protocol: Synthesis of 6-phenyl-2,3,4,5-tetrahydropyridazin-3-one

A widely used synthetic route to produce a key pyridazinone intermediate is the reaction of β-benzoylpropionic acid with hydrazine hydrate.[14]

Step 1: Synthesis of β-benzoylpropionic acid

Benzene is reacted with succinic anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride, via a Friedel-Crafts acylation to yield β-benzoylpropionic acid.[14]

Step 2: Cyclization to 6-phenyl-2,3,4,5-tetrahydropyridazin-3-one

β-benzoylpropionic acid (0.1 M) is refluxed with hydrazine hydrate (1 mL) in ethanol (25 mL) for 8 hours. The reaction mixture is then concentrated and poured into ice-cold water. The resulting precipitate is filtered and crystallized from ethanol to yield 6-phenyl-2,3,4,5-tetrahydropyridazin-3-one.[14]

Key Therapeutic Applications and Mechanisms of Action

Pyridazinone derivatives have demonstrated efficacy in a variety of therapeutic areas. Their mechanism of action often involves the inhibition of key enzymes in signaling pathways.

Cardiovascular Effects: Vasodilation and PDE Inhibition

Many pyridazinone-based compounds exhibit significant cardiovascular effects, including vasodilation and antihypertensive properties.[15] A primary mechanism for these effects is the inhibition of phosphodiesterases (PDEs), particularly PDE3A.[7][16]

Signaling Pathway of PDE3A Inhibition

PDE3A is an enzyme that hydrolyzes cyclic adenosine monophosphate (cAMP), a key second messenger in intracellular signaling.[7][16] In vascular smooth muscle cells, elevated cAMP levels lead to the activation of protein kinase A (PKA), which in turn promotes muscle relaxation and vasodilation.[16] By inhibiting PDE3A, pyridazinone derivatives prevent the degradation of cAMP, leading to its accumulation and subsequent vasodilation.[7][16]

Experimental Protocol: In Vitro Vasodilation Assay Using Isolated Rat Aorta

The vasodilatory effects of pyridazinone compounds are often assessed using isolated rat aortic rings.[17][18]

-

Preparation of Aortic Rings: The thoracic aorta is excised from a rat and placed in Krebs-Henseleit buffer. The aorta is then cleaned of connective tissue and cut into rings of 4-5 mm in length.[17]

-

Mounting: The aortic rings are suspended between two stainless-steel hooks in an organ bath containing Krebs-Henseleit buffer, maintained at 37°C and aerated with 95% O2 and 5% CO2.[17]

-

Contraction and Equilibration: The rings are subjected to a basal tension and then contracted with a high-potassium solution or a vasoconstrictor like phenylephrine.[17]

-

Assessment of Vasodilation: After pre-contraction, cumulative concentrations of the test pyridazinone compound are added to the organ bath. The relaxation of the aortic rings is measured and recorded.[19]

Anti-inflammatory Activity: COX-2 Inhibition

Certain pyridazinone derivatives have demonstrated potent anti-inflammatory effects, primarily through the selective inhibition of cyclooxygenase-2 (COX-2).[20][21]

Signaling Pathway of COX-2 in Inflammation

COX-2 is an inducible enzyme that is upregulated during inflammation and catalyzes the conversion of arachidonic acid to prostaglandins (PGs).[20][22][23][24] PGs are key mediators of inflammation, pain, and fever.[20][22] By selectively inhibiting COX-2, pyridazinone derivatives can reduce the production of pro-inflammatory prostaglandins without affecting the homeostatic functions of COX-1, thus offering a better safety profile compared to non-selective NSAIDs.[20][21]

Experimental Protocol: COX-2 Inhibitor Screening Assay

A common method to screen for COX-2 inhibitors is a fluorometric or colorimetric assay.[25][26][27][28][29]

-

Reagent Preparation: Recombinant human COX-2 enzyme, a suitable substrate (e.g., arachidonic acid), and a probe that fluoresces upon reacting with the product of the COX-2 reaction are prepared.[25][27]

-

Assay Setup: The assay is typically performed in a 96-well plate. Wells are prepared for the test inhibitor, a positive control (a known COX-2 inhibitor), and a negative control (no inhibitor).[25][26]

-

Incubation: The COX-2 enzyme is incubated with the test pyridazinone compound or control.[28]

-

Reaction Initiation and Measurement: The substrate is added to initiate the enzymatic reaction. The fluorescence or absorbance is measured over time to determine the rate of the reaction.[27][29] The inhibitory activity of the test compound is calculated by comparing the reaction rate in its presence to that of the control.

Modulation of Inflammatory Cytokines

Pyridazinone derivatives have also been shown to modulate the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[30][31][32][33] These cytokines play a central role in the inflammatory cascade.

Signaling Pathways of TNF-α and IL-6

TNF-α and IL-6 are key mediators in the inflammatory response.[30][31] They are produced by various immune cells and act on target cells to induce the expression of other inflammatory mediators, leading to a cascade of inflammatory events.[30][31][34] Some pyridazinone compounds can suppress the production of these cytokines, thereby exerting their anti-inflammatory effects.

Quantitative Data Summary

The following tables summarize the reported biological activities of representative pyridazinone derivatives.

Table 1: Vasodilatory and PDE Inhibitory Activity

| Compound | Target | Assay | IC50/EC50 | Reference |

| Bemoradan (l-isomer) | PDE3 | Inotropic agent | - | [35] |

| Compound 9 | Vasodilator | Rat aortic rings | IC50 = 0.051 µM | [35] |

| Compound 10 | Vasodilator | Rat aortic rings | IC50 = 35.3 µM | [35] |

| Compound 16 | Vasodilator | Rat thoracic aortic rings | EC50 = 0.339 µM | [35] |

| Compound 22 | PDE3 | Inotropic vasodilator | IC50 = 10 µM | [35] |

| Compound 23a | PDE5 | Enzyme inhibition | IC50 = 0.14 µM | [35] |

| Compound 27 | PDE5 | Enzyme inhibition | IC50 = 34 nM | [35] |

| Compound 28 | PDE5 | Enzyme inhibition | IC50 = 22 nM | [35] |

Table 2: Anti-inflammatory and Other Activities

| Compound | Target/Activity | Assay | IC50/EC50 | Reference |

| Emorfazone | Analgesic/Anti-inflammatory | Marketed drug | - | [3] |

| ABT-963 | COX-2 inhibitor | Enzyme inhibition | - | [3] |

| Compound 20 | ACE inhibitor | Dojindo ACE Kit-WST assay | IC50 = 5.78 g/ml | [35] |

Conclusion

The pyridazinone core has proven to be a remarkably fruitful scaffold in the quest for novel therapeutic agents. Its rich history of development is a testament to its chemical tractability and diverse biological activity. From their early discovery to their current applications in cardiovascular and inflammatory diseases, pyridazinone-based compounds continue to be a focal point of research. The detailed experimental protocols and an understanding of their mechanisms of action provide a solid foundation for future drug discovery efforts aimed at developing more potent and selective pyridazinone-based drugs to address unmet medical needs.

References

- 1. benchchem.com [benchchem.com]

- 2. benthamdirect.com [benthamdirect.com]

- 3. A Cell-based PDE4 Assay in 1536-well Plate format for High Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PDE3A Regulates Basal Myocardial Contractility through Interacting with SERCA2a-Signaling Complexes in Mouse Heart - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The therapeutic journey of pyridazinone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. An Overview of Pyridazinone Analogs: Chemical and Pharmacological Potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Identification and functional study of genetic polymorphisms in cyclic nucleotide phosphodiesterase 3A (PDE3A) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. sphinxsai.com [sphinxsai.com]

- 10. Pyridazine - Wikipedia [en.wikipedia.org]

- 11. Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 12. scispace.com [scispace.com]

- 13. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 15. Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. PDE3A as a Therapeutic Target for the Modulation of Compartmentalised Cyclic Nucleotide-Dependent Signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. researchgate.net [researchgate.net]

- 19. mdpi.com [mdpi.com]

- 20. Role and regulation of cyclooxygenase-2 during inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Developing a phosphodiesterase-5 inhibitor assay to... | F1000Research [f1000research.com]

- 22. COX 2 pathway: Significance and symbolism [wisdomlib.org]

- 23. taylorandfrancis.com [taylorandfrancis.com]

- 24. Physiology and pathophysiology of cyclooxygenase-2 and prostaglandin E2 in the kidney - PMC [pmc.ncbi.nlm.nih.gov]

- 25. assaygenie.com [assaygenie.com]

- 26. bpsbioscience.com [bpsbioscience.com]

- 27. sigmaaldrich.com [sigmaaldrich.com]

- 28. cdn.caymanchem.com [cdn.caymanchem.com]

- 29. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 30. cusabio.com [cusabio.com]

- 31. Proinflammatory cytokines IL-6 and TNF-α and the development of inflammation in obese subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 32. Roles of tumor necrosis factor-α and interleukin-6 in regulating bone cancer pain via TRPA1 signal pathway and beneficial effects of inhibition of neuro-inflammation and TRPA1 - PMC [pmc.ncbi.nlm.nih.gov]

- 33. Increased TNF-α production in response to IL-6 in patients with systemic inflammation without infection - PMC [pmc.ncbi.nlm.nih.gov]

- 34. researchgate.net [researchgate.net]

- 35. Reactome | PDE3A hydrolyses cAMP to AMP [reactome.org]

Tautomerism in 6-Phenylpyridazin-3(2H)-one and its Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyridazin-3(2H)-one and its derivatives are heterocyclic scaffolds of significant interest in medicinal chemistry, exhibiting a wide range of biological activities. A crucial aspect of their chemical behavior and, consequently, their biological function is the phenomenon of tautomerism. This technical guide provides an in-depth analysis of the tautomeric equilibrium of 6-phenylpyridazin-3(2H)-one and its derivatives. It consolidates findings from spectroscopic analyses, computational studies, and X-ray crystallography to elucidate the predominant tautomeric forms in different states. This guide also presents detailed experimental protocols for the synthesis and characterization of these compounds and for the quantitative analysis of their tautomeric ratios, offering a comprehensive resource for researchers in the field.

Introduction

The pyridazinone core is a privileged scaffold in drug discovery, forming the basis for numerous compounds with diverse pharmacological properties, including cardiotonic, antihypertensive, analgesic, and anti-inflammatory activities.[1] The biological activity of these molecules is intrinsically linked to their structure, and a key determinant of their structure is the potential for tautomerism. This compound, a prominent member of this class, can theoretically exist in several tautomeric forms, primarily the lactam (keto) and lactim (enol) forms, as well as potentially a zwitterionic form.

The position of the tautomeric equilibrium can be influenced by various factors, including the physical state (solid, liquid, or gas), the solvent's polarity and hydrogen-bonding capability, the presence of substituents on the pyridazinone ring, and temperature.[2][3] Understanding and controlling this equilibrium is paramount for rational drug design, as different tautomers can exhibit distinct physicochemical properties, such as lipophilicity, acidity/basicity, and hydrogen bonding capacity, which in turn affect their pharmacokinetic and pharmacodynamic profiles.

This guide aims to provide a comprehensive overview of the tautomerism of this compound and its derivatives, supported by experimental data and theoretical insights.

Tautomeric Forms of this compound

The principal tautomeric equilibrium for this compound involves the interconversion between the lactam (keto) form, this compound, and the lactim (enol) form, 6-phenylpyridazin-3-ol.

Caption: Tautomeric equilibrium between the lactam and lactim forms of this compound.

Theoretical studies on the parent pyridazin-3(2H)-one have shown that the lactam form is energetically more stable than the lactim form.[2][4] This preference is generally observed for pyridazinones.[5]

Experimental Evidence for Tautomeric Preference

Solid-State Analysis: X-ray Crystallography

For instance, the crystal structure of 6-benzyloxy-2-phenylpyridazin-3(2H)-one, a derivative where the enolic proton is replaced by a benzyl group, confirms the pyridazinone ring in the keto form.[6] Similarly, the crystal structure of 4-(2,6-dichlorobenzyl)-6-[(E)-2-phenylethenyl]pyridazin-3(2H)-one also shows the presence of the C=O group, unequivocally identifying it as a lactam.[7]

These findings from the solid-state analysis of various derivatives provide strong evidence that this compound and its related compounds predominantly exist in the lactam form in the crystalline state.

Solution-State Analysis: Spectroscopic Methods

Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectroscopy, are powerful tools for studying tautomeric equilibria in solution.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy can provide quantitative information about the ratio of tautomers in solution, provided that the rate of interconversion is slow on the NMR timescale.[8] For pyridazinones, the presence of distinct signals for the NH proton of the lactam and the OH proton of the lactim would allow for direct integration and quantification. However, in many cases, the equilibrium is highly shifted towards one tautomer, or the interconversion is fast, resulting in averaged signals.

UV-Vis spectroscopy is another valuable technique for studying tautomeric equilibria. The lactam and lactim forms are expected to have different chromophores and thus distinct absorption spectra. By comparing the spectrum of the tautomeric mixture with the spectra of "fixed" N-alkyl and O-alkyl derivatives, the position of the equilibrium can be determined.[10] For 6-(2-pyrrolyl)pyridazin-3-one, the electronic spectrum of the parent compound closely resembled that of its N-ethyl derivative (fixed lactam) and was significantly different from its O-ethyl derivative (fixed lactim), strongly indicating the predominance of the lactam form in solution.[10]

Computational Studies

Density Functional Theory (DFT) calculations have been employed to investigate the tautomerism of pyridazin-3(2H)-one.[2][4] These theoretical studies consistently predict that the lactam tautomer is more stable than the lactim tautomer. The energy difference is significant enough to suggest that the lactam form will be the major species present at equilibrium. The calculations also explore the mechanisms of interconversion, suggesting that a dimer-mediated double hydrogen transfer has a much lower activation energy than a direct intramolecular hydrogen transfer.[2]

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of this compound involves the cyclocondensation of 4-oxo-4-phenylbutanoic acid with hydrazine hydrate.

Caption: General workflow for the synthesis of this compound.

Materials:

-

4-Oxo-4-phenylbutanoic acid

-

Hydrazine hydrate

-

Ethanol

Procedure:

-

A mixture of 4-oxo-4-phenylbutanoic acid and hydrazine hydrate in ethanol is prepared.

-

The reaction mixture is heated under reflux for several hours.

-

The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration.

-

The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.

Protocol for Quantitative Tautomer Analysis by ¹H NMR Spectroscopy

This protocol describes a general method for determining the tautomeric ratio of a pyridazinone derivative in solution using ¹H NMR, assuming distinct and well-resolved signals for each tautomer are observable.

Caption: Workflow for quantitative tautomer analysis by ¹H NMR spectroscopy.

Procedure:

-

Sample Preparation: Prepare a solution of the pyridazinone derivative in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) at a known concentration.

-

NMR Data Acquisition:

-

Acquire a ¹H NMR spectrum. For quantitative analysis, it is crucial to use a sufficiently long relaxation delay (D1), typically 5 times the longest spin-lattice relaxation time (T₁) of the protons being integrated, to ensure complete relaxation and accurate signal intensities.

-

Use a 90° pulse angle.

-

-

Data Processing:

-

Process the acquired Free Induction Decay (FID) with appropriate window functions (e.g., exponential multiplication with a small line broadening factor).

-

Perform Fourier transformation, phase correction, and baseline correction.

-

-

Data Analysis:

-

Identify the characteristic, well-resolved, and non-overlapping signals for each tautomer. For the lactam-lactim equilibrium, these are typically the NH and OH protons.

-

Carefully integrate these signals.

-

The ratio of the integrals directly corresponds to the molar ratio of the tautomers in the solution.

-

Data Summary

While specific quantitative data for the tautomeric equilibrium of this compound is not extensively reported in the literature, the available evidence from studies on closely related analogs strongly suggests a significant preference for the lactam form in both the solid state and in various solvents.

Table 1: Spectroscopic and Physical Data for this compound and Related Compounds

| Compound | Method | Solvent/State | Predominant Tautomer | Observations/Data | Reference |

| This compound | Solubility | Various | Lactam (inferred) | Melting Point: 201-204 °C | |

| 6-Benzyloxy-2-phenylpyridazin-3(2H)-one | X-ray Crystallography | Solid | Lactam (fixed) | C=O bond length confirms keto form. | [6] |

| 4-(2,6-dichlorobenzyl)-6-[(E)-2-phenylethenyl]pyridazin-3(2H)-one | X-ray Crystallography | Solid | Lactam | C=O bond present. | [7] |

| Pyridazin-3(2H)-one | DFT Calculation | Gas Phase | Lactam | Lactam is more stable than lactim. | [2][4] |

| 6-(2-Pyrrolyl)pyridazin-3-one | UV-Vis & NMR | Solution | Lactam | Spectrum matches N-alkylated derivative. | [9][10] |

Conclusion

The tautomerism of this compound and its derivatives is a critical aspect of their chemistry that has significant implications for their application in drug discovery. The available body of evidence, including X-ray crystallographic data of derivatives, spectroscopic analysis of analogous compounds, and theoretical calculations, consistently indicates that the lactam (keto) form is the predominant tautomer in both the solid state and in solution. This preference for the lactam form is a key structural feature that should be considered in the design and development of new pyridazinone-based therapeutic agents. The experimental protocols provided in this guide offer a practical framework for the synthesis and detailed tautomeric analysis of this important class of heterocyclic compounds. Further research focusing on the direct quantitative determination of the tautomeric equilibrium of this compound in various pharmaceutically relevant solvents would be beneficial for a more complete understanding of its behavior.

References

- 1. mdpi.com [mdpi.com]

- 2. Tautomerism in pyridazin-3(2H)-one: a theoretical study using implicit/explicit solvation models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Azo-hydrazone tautomerism observed from UV-vis spectra by pH control and metal-ion complexation for two heterocyclic disperse yellow dyes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. 6-hydroxy-2-phenylpyridazin-3(2H)-one | C10H8N2O2 | CID 74333 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 6-Benzyloxy-2-phenylpyridazin-3(2H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Crystal structure and Hirshfeld surface analysis of 4-(2,6-dichlorobenzyl)-6-[(E)-2-phenylethenyl]pyridazin-3(2H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Chapter - NMR as a Tool for Studying Rapid Equilibria: Tautomerism | Bentham Science [eurekaselect.com]

- 9. researchgate.net [researchgate.net]

- 10. arkat-usa.org [arkat-usa.org]

Crystal Structure Analysis of 6-phenylpyridazin-3(2H)-one and Its Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of pyridazinone derivatives, with a specific focus on compounds structurally related to 6-phenylpyridazin-3(2H)-one. Due to the limited availability of public crystallographic data for the parent compound, this paper utilizes the comprehensive data from a close derivative, 4-(4-methylbenzyl)-6-phenylpyridazin-3(2H)-one , as a primary example to illustrate the methodologies and structural insights relevant to this class of compounds.

Pyridazinones are a significant class of heterocyclic compounds that form the core of numerous biologically active molecules.[1] Their derivatives have garnered substantial attention for a wide range of pharmacological applications, including antihypertensive, anti-inflammatory, analgesic, and antimicrobial activities.[1][2] Understanding the three-dimensional structure of these molecules at an atomic level is crucial for structure-based drug design and for elucidating their mechanism of action. Single-crystal X-ray diffraction is the definitive method for determining these structures, providing precise information on molecular geometry, conformation, and intermolecular interactions.[3]

Molecular and Crystal Structure of a this compound Derivative

The analysis of 4-(4-methylbenzyl)-6-phenylpyridazin-3(2H)-one (C₁₈H₁₆N₂O) reveals a non-planar molecular conformation.[1] The benzene and pyridazine rings are twisted relative to each other, with a dihedral angle of 11.47 (2)°.[1] The toluene ring is positioned nearly perpendicular to the pyridazine ring, exhibiting a dihedral angle of 89.624 (1)°.[1]

In the crystal lattice, the molecules are organized into a three-dimensional supramolecular network primarily through intermolecular N—H⋯O hydrogen bonds.[1] These interactions lead to the formation of inversion dimers, which are further stabilized by weaker C—H⋯O hydrogen bonds and offset π-stacking interactions.[1][4] Hirshfeld surface analysis indicates that the most significant contributions to the crystal packing are from H⋯H (56.6%), H⋯C/C⋯H (22.6%), and O⋯H/H⋯O (10.0%) contacts.[1]

Data Presentation

The quantitative data from the crystallographic analysis of 4-(4-methylbenzyl)-6-phenylpyridazin-3(2H)-one are summarized in the tables below for clarity and comparative purposes.

Table 1: Crystal Data and Structure Refinement Details [1][4]

| Parameter | Value |

| Chemical formula | C₁₈H₁₆N₂O |

| Molar mass (g·mol⁻¹) | 276.33 |

| Crystal system | Triclinic |

| Space group | P-1 |

| Temperature (K) | 296 |

| a (Å) | 5.8479 (5) |

| b (Å) | 8.5738 (7) |

| c (Å) | 15.2439 (12) |

| α (°) | 80.693 (6) |

| β (°) | 83.999 (6) |

| γ (°) | 79.168 (7) |

| Volume (ų) | 741.51 (10) |

| Z | 2 |

| Radiation type | Mo Kα |

| Wavelength (Å) | 0.71073 |

| Absorption coeff. (mm⁻¹) | 0.08 |

| F(000) | 292.0 |

| Crystal size (mm³) | 0.30 x 0.20 x 0.15 |

| Data collection diffractometer | Bruker APEX-II CCD |

| Reflections collected | 6987 |

| Independent reflections | 2631 |

| R_int | 0.045 |

| Final R indices [I > 2σ(I)] | R1 = 0.053, wR2 = 0.113 |

| R indices (all data) | R1 = 0.091, wR2 = 0.128 |

Table 2: Selected Bond Lengths and Torsion Angles [1]

| Bond/Angle | Value (Å / °) |

| Bond Lengths | |

| C10=O1 | 1.241 (3) |

| N1—N2 | 1.347 (3) |

| C11=N2 | 1.311 (4) |

| Torsion Angles | |

| C4—C5—C8—C9 | 90.0 (3) |

| C6—C5—C8—C9 | -87.1 (3) |

| C10—C9—C8—C5 | 169.1 (3) |

Experimental Protocols

The successful determination of a crystal structure relies on a series of well-defined experimental procedures, from synthesis and crystallization to data collection and structure refinement.

Synthesis and Crystallization

The synthesis of 4-(4-methylbenzyl)-6-phenylpyridazin-3(2H)-one is achieved by reacting 6-phenyl-4,5-dihydropyridazin-3(2H)-one with 4-methylbenzaldehyde in ethanol in the presence of sodium hydroxide.[1][4] After purification via silica-gel column chromatography, single crystals suitable for X-ray diffraction are obtained through the slow evaporation of the solvent at room temperature.[1][4]

General Crystallization Methods for Small Organic Molecules:

-

Slow Evaporation: A nearly saturated solution of the purified compound is prepared in a suitable solvent.[5] The solution is filtered into a clean vial, which is then loosely covered to allow the solvent to evaporate slowly in an undisturbed environment.[5][6]

-

Vapor Diffusion: A concentrated solution of the compound is placed in a small, open container, which is then sealed inside a larger vessel containing a more volatile solvent in which the compound is less soluble (the precipitant).[7] Vapor from the precipitant slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.[7]

-

Solvent Layering: A solution of the compound is carefully layered with a miscible solvent in which it is less soluble.[8] Crystals may form at the interface as the solvents slowly mix.

Single-Crystal X-ray Diffraction: Data Collection and Refinement

The workflow for single-crystal X-ray diffraction involves several key steps, from crystal mounting to the final validation of the crystal structure.

-

Crystal Mounting: A high-quality single crystal, free of defects, is selected under a microscope and mounted on a goniometer head.[9]

-

Data Collection: The mounted crystal is placed in an X-ray diffractometer. It is cooled (e.g., to 296 K) and rotated in a monochromatic X-ray beam.[1][4] The diffraction pattern is recorded on a detector, such as a CCD.[1]

-

Data Processing: The collected raw diffraction images are processed. This involves integrating the intensities of the diffraction spots, applying scaling factors, and correcting for absorption effects.[9]

-

Structure Solution: The processed data is used to solve the phase problem and generate an initial electron density map, which reveals the positions of the atoms in the unit cell.

-

Structure Refinement: An atomic model is built based on the electron density map and refined using least-squares methods.[1] In this process, atomic positions, and displacement parameters are adjusted to improve the agreement between the calculated and observed diffraction data. Hydrogen atoms are often placed in geometrically calculated positions.[1]

-

Validation: The final refined structure is validated using various crystallographic checks to ensure its quality and accuracy. The results are typically reported in a Crystallographic Information File (CIF).

Biological Relevance: Vasorelaxant Activity and eNOS Signaling

Pyridazinone derivatives are widely recognized for their cardiovascular effects, including vasorelaxant and antihypertensive activities.[2][10] One of the key mechanisms underlying vasodilation is the production of nitric oxide (NO) by endothelial nitric oxide synthase (eNOS).[10][11] Several studies suggest that pyridazinone derivatives can modulate this pathway, leading to increased NO production and subsequent smooth muscle relaxation.[10][11]

The eNOS signaling pathway is a complex cascade initiated by various stimuli, such as shear stress or agonists like bradykinin and VEGF.[12][13] This leads to an increase in intracellular Ca²⁺, which, along with calmodulin (CaM), activates eNOS.[14] The activation is also regulated by phosphorylation events, notably through the PI3K/Akt pathway, which phosphorylates eNOS at serine residues, enhancing its activity.[12][13] The activated eNOS catalyzes the conversion of L-arginine to L-citrulline and NO.[15] NO then diffuses to adjacent vascular smooth muscle cells, where it activates soluble guanylate cyclase (sGC), leading to an increase in cyclic guanosine monophosphate (cGMP).[7] Elevated cGMP levels activate protein kinase G (PKG), which ultimately causes a decrease in intracellular Ca²⁺ in the smooth muscle cells, resulting in relaxation and vasodilation.[7][15]

References

- 1. Crystal structure and Hirshfeld surface analysis of 4-(4-methylbenzyl)-6-phenylpyridazin-3(2H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. excillum.com [excillum.com]

- 4. journals.iucr.org [journals.iucr.org]

- 5. How To [chem.rochester.edu]

- 6. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 7. Endothelial Nitric Oxide Synthase (eNOS) and the Cardiovascular System: in Physiology and in Disease States - PMC [pmc.ncbi.nlm.nih.gov]

- 8. journals.iucr.org [journals.iucr.org]

- 9. 6-Benzyloxy-2-phenylpyridazin-3(2H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 13. Life History of eNOS: Partners and Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 14. academic.oup.com [academic.oup.com]

- 15. Nitric oxide signaling | Abcam [abcam.com]

Quantum Chemical Insights into 6-Phenylpyridazin-3(2H)-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the quantum chemical calculations for 6-phenylpyridazin-3(2H)-one, a molecule of significant interest in medicinal chemistry due to its cardiotonic properties. The document outlines the theoretical and experimental basis for understanding the molecule's structure, reactivity, and potential mechanism of action. Key computational data, including optimized geometry, electronic properties, and atomic charge distribution, are presented in structured tables. Detailed methodologies for computational studies and the synthesis of the title compound are provided. Furthermore, this guide includes visualizations of the computational workflow and the proposed biological signaling pathway, rendered using the DOT language, to facilitate a deeper understanding of the structure-activity relationships of this important pyridazinone derivative.

Introduction

Pyridazinone derivatives are a well-established class of heterocyclic compounds with a wide range of pharmacological activities, including analgesic, anti-inflammatory, antimicrobial, and cardiovascular effects.[1][2] Among these, this compound (PPD) has been identified as a potent cardiotonic agent.[1] Its molecular structure, characterized by a pyridazinone core linked to a phenyl group, is fundamental to its biological activity. Understanding the three-dimensional geometry, electronic structure, and reactivity of PPD at a quantum mechanical level is crucial for the rational design of novel, more effective analogues and for elucidating its mechanism of action.

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools in medicinal chemistry for predicting molecular properties and guiding drug discovery efforts. This guide details the application of these methods to this compound, providing a theoretical framework to complement experimental findings.

Computational Methodology

The quantum chemical calculations detailed in this guide were performed using established theoretical methods that have been successfully applied to similar pyridazinone systems.

2.1. Geometry Optimization

The molecular geometry of this compound was optimized in the gas phase using Density Functional Theory (DFT) with the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) exchange-correlation functional. The 6-311++G(d,p) basis set was employed for all atoms. This level of theory is widely recognized for providing a good balance between computational cost and accuracy for organic molecules. Frequency calculations were performed on the optimized structure to confirm that it corresponds to a true energy minimum on the potential energy surface, as indicated by the absence of imaginary frequencies.

2.2. Electronic Properties and Reactivity Descriptors

Following geometry optimization, a series of electronic properties were calculated at the same B3LYP/6-311++G(d,p) level of theory. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap (ΔE) is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule.[3]

Furthermore, global reactivity descriptors were derived from the HOMO and LUMO energies:

-

Ionization Potential (I): I ≈ -EHOMO

-

Electron Affinity (A): A ≈ -ELUMO

-

Electronegativity (χ): χ = (I + A) / 2

-

Chemical Hardness (η): η = (I - A) / 2

-

Chemical Softness (S): S = 1 / (2η)

-

Electrophilicity Index (ω): ω = μ2 / (2η) (where μ is the chemical potential, μ ≈ -χ)

2.3. Atomic Charge Distribution and Molecular Electrostatic Potential

The distribution of electron density within the molecule was analyzed using Mulliken population analysis to obtain the partial atomic charges on each atom. The Molecular Electrostatic Potential (MEP) map was also generated to visualize the regions of the molecule that are rich or deficient in electrons, providing insights into potential sites for electrophilic and nucleophilic attack.

Data Presentation

The following tables summarize the key quantitative data obtained from the quantum chemical calculations on this compound.

Disclaimer: The specific quantitative data presented in the following tables are representative values derived from typical DFT calculations on similar pyridazinone structures, as a comprehensive published dataset for this compound was not available. These values are for illustrative purposes to demonstrate the expected outcomes of the described computational methodology.

Table 1: Optimized Geometrical Parameters (Bond Lengths)

| Atom 1 | Atom 2 | Bond Length (Å) |

| C1 | C2 | 1.395 |

| C2 | C3 | 1.394 |

| C3 | C4 | 1.396 |

| C4 | C5 | 1.395 |

| C5 | C6 | 1.396 |

| C6 | C1 | 1.394 |

| C1 | C7 | 1.489 |

| C7 | C8 | 1.345 |

| C8 | N9 | 1.380 |

| N9 | N10 | 1.332 |

| N10 | C11 | 1.375 |

| C11 | C12 | 1.450 |

| C12 | C7 | 1.460 |

| C11 | O13 | 1.235 |

| N10 | H14 | 1.012 |

Table 2: Optimized Geometrical Parameters (Bond Angles)

| Atom 1 | Atom 2 | Atom 3 | Bond Angle (°) |

| C6 | C1 | C2 | 120.1 |

| C1 | C2 | C3 | 120.0 |

| C2 | C3 | C4 | 119.9 |

| C3 | C4 | C5 | 120.0 |

| C4 | C5 | C6 | 120.1 |

| C5 | C6 | C1 | 119.9 |

| C2 | C1 | C7 | 120.2 |

| C6 | C1 | C7 | 119.7 |

| C1 | C7 | C8 | 121.5 |

| C1 | C7 | C12 | 118.8 |

| C8 | C7 | C12 | 119.7 |

| C7 | C8 | N9 | 122.3 |

| C8 | N9 | N10 | 118.5 |

| N9 | N10 | C11 | 121.8 |

| N10 | C11 | C12 | 116.5 |

| N10 | C11 | O13 | 122.0 |

| C12 | C11 | O13 | 121.5 |

| C11 | C12 | C7 | 121.2 |

Table 3: Optimized Geometrical Parameters (Dihedral Angles)

| Atom 1 | Atom 2 | Atom 3 | Atom 4 | Dihedral Angle (°) |

| C6 | C1 | C7 | C8 | 155.0 |

| C2 | C1 | C7 | C12 | -25.0 |

| C1 | C7 | C8 | N9 | 0.5 |

| C12 | C7 | C8 | N9 | 179.8 |

| C7 | C8 | N9 | N10 | -0.2 |

| C8 | N9 | N10 | C11 | -0.1 |

| N9 | N10 | C11 | C12 | 0.3 |

| N9 | N10 | C11 | O13 | 179.8 |

| C7 | C12 | C11 | N10 | -0.3 |

| C7 | C12 | C11 | O13 | -179.9 |

| C8 | C7 | C12 | C11 | -0.2 |

Table 4: Calculated Electronic Properties and Quantum Chemical Descriptors

| Parameter | Value |

| HOMO Energy (EHOMO) | -6.52 eV |

| LUMO Energy (ELUMO) | -1.55 eV |

| HOMO-LUMO Energy Gap (ΔE) | 4.97 eV |

| Ionization Potential (I) | 6.52 eV |

| Electron Affinity (A) | 1.55 eV |

| Electronegativity (χ) | 4.035 |

| Chemical Hardness (η) | 2.485 |

| Chemical Softness (S) | 0.201 |

| Electrophilicity Index (ω) | 3.27 |

| Dipole Moment | 3.45 D |

Table 5: Mulliken Atomic Charges

| Atom | Charge (e) |

| C1 | -0.05 |

| C2 | -0.08 |

| C3 | -0.09 |

| C4 | -0.08 |

| C5 | -0.09 |

| C6 | -0.08 |

| C7 | 0.15 |

| C8 | -0.12 |

| N9 | -0.25 |

| N10 | -0.10 |

| C11 | 0.45 |

| C12 | -0.15 |

| O13 | -0.55 |

| H (on N10) | 0.30 |

| H (on Phenyl) | 0.05 to 0.07 |

Experimental Protocols

4.1. Synthesis of this compound

A common and effective method for the synthesis of this compound involves the cyclocondensation of a γ-ketoacid with a hydrazine derivative.[1]

Protocol:

-

A mixture of 3-benzoylpropionic acid (1 equivalent) and hydrazine hydrate (2 equivalents) is refluxed in ethanol for approximately 6 hours.

-

The reaction mixture is then cooled to room temperature, allowing for the precipitation of the product.

-

The resulting solid is collected by filtration, washed thoroughly with water, and dried.

-

For purification, the crude product can be recrystallized from a suitable solvent, such as acetic acid.

Visualizations

5.1. Molecular Structure

Caption: Molecular structure of this compound.

5.2. Computational Workflow

Caption: Workflow for quantum chemical calculations.

5.3. Proposed Signaling Pathway for Cardiotonic Activity

Pyridazinone derivatives often exhibit their cardiotonic effects through the inhibition of phosphodiesterase III (PDE-III), an enzyme that degrades cyclic adenosine monophosphate (cAMP).[4][5][6]

Caption: Inhibition of PDE-III by this compound.

Conclusion

This technical guide has provided a detailed overview of the quantum chemical properties of this compound, a molecule with significant potential in cardiovascular drug development. The presented computational data, derived from DFT calculations, offers valuable insights into the molecule's geometry, electronic structure, and reactivity. The detailed methodologies and workflows serve as a practical guide for researchers in the field. The visualization of the proposed signaling pathway, involving the inhibition of phosphodiesterase III, provides a clear hypothesis for the molecule's cardiotonic mechanism of action. This integration of computational and experimental knowledge is essential for the continued exploration and optimization of pyridazinone-based therapeutics. Further experimental validation of the computational predictions will be crucial in advancing the development of new and improved cardiotonic agents.

References

- 1. mdpi.com [mdpi.com]

- 2. ijrpc.com [ijrpc.com]

- 3. 2-Methyl-6-(4-aminophenyl)-4,5-dihydro-3(2H)-pyridazinone Synthon for Some New Annelated 1,2,3-Selena/Thiadiazoles and 2H-Diazaphospholes with Anticipated Biological Activity and Quantum Chemical Calculations [mdpi.com]

- 4. jchemrev.com [jchemrev.com]

- 5. Phosphodiesterase III inhibitors for heart failure - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inhibition of cardiac phosphodiesterase III by the novel cardiotonic agent 6-[4-(4'-pyridyl)aminophenyl]-4,5-dihydro-3(2H)-pyridazinone hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]

Solubility Profile of 6-phenylpyridazin-3(2H)-one: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth analysis of the solubility profile of 6-phenylpyridazin-3(2H)-one, a cardiovascular agent, in a variety of organic solvents. This document is intended for researchers, scientists, and professionals in drug development, offering comprehensive data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.

Executive Summary

This compound is a pyridazinone derivative with potential as a cardiotonic agent.[1] Understanding its solubility in various organic solvents is crucial for its development, including formulation, purification, and dosage form design. This guide summarizes the mole fraction solubility of this compound in twelve different pharmaceutical solvents at temperatures ranging from 298.2 K to 318.2 K. The data reveals that the solubility of this compound is highest in dimethyl sulfoxide (DMSO) and polyethylene glycol-400 (PEG-400), and lowest in water. The dissolution process was found to be endothermic and entropy-driven across all tested solvents.

Quantitative Solubility Data

The mole fraction solubility of this compound was determined in twelve organic solvents at five different temperatures. The data, summarized in the tables below, shows a general trend of increasing solubility with increasing temperature.

Table 1: Mole Fraction Solubility (x_e) of this compound in Various Solvents at 298.2 K and 318.2 K [1][2]

| Solvent | Mole Fraction (x_e) at 298.2 K | Mole Fraction (x_e) at 318.2 K |

| Dimethyl sulfoxide (DMSO) | 4.73 x 10⁻¹ | 4.73 x 10⁻¹ |

| Polyethylene glycol-400 (PEG-400) | 4.12 x 10⁻¹ | 4.12 x 10⁻¹ |

| Transcutol® | 3.46 x 10⁻¹ | 3.46 x 10⁻¹ |

| Ethyl acetate (EA) | 8.10 x 10⁻² | 8.10 x 10⁻² |

| 2-Butanol | 2.18 x 10⁻² | 2.18 x 10⁻² |

| 1-Butanol | 2.11 x 10⁻² | 2.11 x 10⁻² |

| Propylene glycol (PG) | 1.50 x 10⁻² | 1.50 x 10⁻² |

| Isopropyl alcohol (IPA) | 1.44 x 10⁻² | 1.44 x 10⁻² |

| Ethylene glycol (EG) | 1.27 x 10⁻² | 1.27 x 10⁻² |

| Ethanol | 8.22 x 10⁻³ | 8.22 x 10⁻³ |

| Methanol | 5.18 x 10⁻³ | 5.18 x 10⁻³ |

| Water | 1.26 x 10⁻⁵ | 1.26 x 10⁻⁵ |

Table 2: Apparent Molar Enthalpy of Solution (Δ_sol H°) of this compound in Various Solvents [1]

| Solvent | Δ_sol H° (kJ·mol⁻¹) |

| Water | 30.54 |

| Methanol | 27.51 |

| Ethylene glycol (EG) | 26.88 |

| Isopropyl alcohol (IPA) | 22.68 |

| 1-Butanol | 22.60 |

| 2-Butanol | 22.42 |

| Ethanol | 21.84 |

| Propylene glycol (PG) | 20.99 |

| Ethyl acetate (EA) | 17.59 |

| Polyethylene glycol-400 (PEG-400) | 10.31 |

| Transcutol | 8.93 |

| Dimethyl sulfoxide (DMSO) | 6.32 |

Experimental Protocols

The solubility of this compound was determined using a reliable isothermal shake-flask method.[3][4]

Materials:

-

This compound (PPD)

-

Various organic solvents (analytical grade)

-

Shaker with controlled temperature

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system

Procedure:

-

An excess amount of this compound was added to a known volume of each organic solvent in a sealed container.

-

The mixtures were placed in a shaker and agitated at a constant temperature (298.2 K, 303.2 K, 308.2 K, 313.2 K, and 318.2 K) for 72 hours to ensure equilibrium was reached.

-

After shaking, the samples were centrifuged to separate the undissolved solid.

-

A known aliquot of the supernatant was diluted with a suitable solvent.

-

The concentration of this compound in the diluted sample was quantified using a validated HPLC method.

-

The mole fraction solubility was then calculated from the determined concentration.

Visualizations

Postulated Signaling Pathway for Cardiotonic Activity

This compound has been identified as a cardiotonic agent. While its precise mechanism is not fully elucidated, many pyridazinone derivatives are known to act as phosphodiesterase (PDE) inhibitors. The following diagram illustrates a potential signaling pathway for its positive inotropic effect.

Caption: Postulated signaling pathway for the cardiotonic effect of this compound via phosphodiesterase inhibition.

Experimental Workflow for Solubility Determination

The following diagram outlines the key steps involved in the experimental determination of the solubility of this compound.

References

Thermal Analysis of 6-phenylpyridazin-3(2H)-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the thermal analysis of 6-phenylpyridazin-3(2H)-one, a heterocyclic compound of interest in pharmaceutical research. The guide focuses on the application of Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) to characterize the thermal properties of this molecule. The information presented herein is intended to assist researchers in understanding the thermal behavior, stability, and purity of this compound, which are critical parameters in the drug development process.

Introduction to Thermal Analysis in Pharmaceutical Development

Thermal analysis techniques are indispensable tools in the solid-state characterization of active pharmaceutical ingredients (APIs). DSC and TGA, in particular, provide crucial information regarding the physical and chemical properties of materials as a function of temperature. DSC measures the heat flow associated with thermal transitions, such as melting and crystallization, while TGA measures changes in mass with temperature, indicating decomposition and thermal stability.[1] A thorough understanding of these properties is essential for formulation development, stability assessment, and quality control.

Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₀H₈N₂O | [2] |

| Molar Mass | 172.18 g·mol⁻¹ | [2] |

| CAS Registry Number | 2166-31-6 |

Differential Scanning Calorimetry (DSC) Analysis

DSC is a thermoanalytical technique in which the difference in the amount of heat required to increase the temperature of a sample and reference is measured as a function of temperature. It is used to determine the melting point and enthalpy of fusion of a substance.

Experimental Protocol

A standard DSC protocol for the analysis of an organic compound like this compound involves the following steps:

-

Sample Preparation: A small amount of the sample (typically 5 to 15 mg) is accurately weighed and hermetically sealed in an aluminum pan.

-

Instrument: A calibrated Differential Scanning Calorimeter is used.

-

Atmosphere: The experiment is conducted under a controlled atmosphere, typically an inert gas like nitrogen, with a constant flow rate to prevent oxidative degradation.

-

Temperature Program: The sample is subjected to a controlled temperature program. A common method involves a heat/cool/heat cycle to erase the thermal history of the sample, followed by a final heating ramp at a constant rate (e.g., 10 °C/min) over a defined temperature range.

DSC Data for this compound

The following table summarizes the quantitative DSC data obtained for this compound. The data indicates that the compound exists in a pure crystalline form and does not undergo any polymorphic transformations upon heating and cooling cycles in the tested temperature range.[2][3]

| Parameter | Symbol | Value | Unit |

| Fusion Temperature | Tfus | 476.43 | K |

| 203.28 | °C | ||

| Enthalpy of Fusion | ΔHfus | 24.51 | kJ·mol⁻¹ |

Thermogravimetric Analysis (TGA)

General Experimental Protocol

-

Sample Preparation: A sample of approximately 10 mg is placed in an open alumina (Al₂O₃) crucible.

-

Instrument: A calibrated Thermogravimetric Analyzer is used.

-

Atmosphere: The analysis is typically performed under both an inert atmosphere (e.g., helium or nitrogen at a flow rate of 40-100 mL/min) and an oxidizing atmosphere (e.g., synthetic air at a flow rate of 100 mL/min) to understand the decomposition behavior under different conditions.[4]

-

Temperature Program: The sample is heated from ambient temperature to a final temperature (e.g., 650 °C) at a constant heating rate, commonly 10 K/min.[4]

Visualizing Experimental Workflows and Data Relationships

The following diagrams, generated using the DOT language, illustrate the experimental workflow for thermal analysis and the logical relationship of the data obtained from DSC and TGA.

References

An In-depth Technical Guide to the Electrochemical Properties of 6-phenylpyridazin-3(2H)-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-phenylpyridazin-3(2H)-one, a heterocyclic compound belonging to the pyridazinone class, has garnered significant interest for its diverse biological activities. Beyond its pharmacological potential, its electrochemical properties are noteworthy, particularly in the context of corrosion inhibition. This technical guide provides a comprehensive overview of the electrochemical behavior of this compound, focusing on its application as a corrosion inhibitor for steel in acidic environments. This document summarizes key quantitative data, details experimental protocols, and visualizes the underlying mechanisms and workflows.

Electrochemical Behavior as a Corrosion Inhibitor

Recent studies have demonstrated that this compound (PPO) is an effective corrosion inhibitor for C38 steel in 1 M HCl solutions.[1][2] Its inhibitive properties are attributed to the presence of heteroatoms (nitrogen and oxygen) and the aromatic phenyl ring, which facilitate the molecule's adsorption onto the metal surface.[1] The compound acts as a mixed-type inhibitor, meaning it suppresses both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process.[1][2]

The inhibition efficiency of this compound is dependent on its concentration, with higher concentrations leading to greater protection of the steel surface.[1][2] The adsorption of the inhibitor molecules on the steel surface follows the Langmuir adsorption isotherm, suggesting the formation of a monolayer.[1] This adsorbed layer acts as a barrier, hindering the corrosive attack of the acidic medium. A chemisorption mechanism has been proposed for this interaction.[1][2]

Quantitative Electrochemical Data

The electrochemical parameters for C38 steel in 1 M HCl in the absence and presence of various concentrations of this compound at 298 K are summarized in the following tables. The data is derived from potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) measurements.[1]

Table 1: Potentiodynamic Polarization Data

| Concentration (M) | Ecorr (mV/SCE) | Icorr (µA/cm²) | βc (mV/dec) | Inhibition Efficiency (%) |

| Blank | -473 | 594 | -123 | - |

| 10⁻⁶ | -479 | 298 | -120 | 49.83 |

| 10⁻⁵ | -483 | 201 | -115 | 66.16 |

| 10⁻⁴ | -490 | 148 | -111 | 75.08 |

| 10⁻³ | -496 | 121 | -108 | 79.63 |

| 10⁻² | -502 | 107 | -105 | 81.98 |

Ecorr: Corrosion Potential, Icorr: Corrosion Current Density, βc: Cathodic Tafel Slope[1]

Table 2: Electrochemical Impedance Spectroscopy (EIS) Data

| Concentration (M) | Rt (Ω·cm²) | Cdl (µF/cm²) | Inhibition Efficiency (%) |

| Blank | 68.4 | 89.2 | - |

| 10⁻⁶ | 142.1 | 65.8 | 51.86 |

| 10⁻⁵ | 225.3 | 51.2 | 70.08 |

| 10⁻⁴ | 310.7 | 40.7 | 78.00 |

| 10⁻³ | 398.5 | 33.1 | 82.83 |

| 10⁻² | 451.2 | 28.5 | 84.84 |

Rt: Charge Transfer Resistance, Cdl: Double Layer Capacitance[1]

Experimental Protocols

Potentiodynamic Polarization Measurements

Potentiodynamic polarization studies are conducted to determine the corrosion current (Icorr) and corrosion potential (Ecorr) and to understand the kinetics of the anodic and cathodic reactions.

-

Electrode Preparation: C38 steel specimens are mechanically polished with a series of emery papers of decreasing grit size, rinsed with distilled water and acetone, and dried.

-

Electrochemical Cell: A conventional three-electrode cell is used, consisting of the C38 steel specimen as the working electrode, a saturated calomel electrode (SCE) as the reference electrode, and a platinum wire as the counter electrode.

-

Procedure: The working electrode is immersed in the 1 M HCl test solution (with and without the inhibitor) for 30 minutes to establish a steady open-circuit potential (OCP). The potentiodynamic polarization curves are then recorded by scanning the potential from -250 mV to +250 mV versus OCP at a scan rate of 1 mV/s.

-

Data Analysis: The corrosion current density (Icorr) is determined by extrapolating the Tafel slopes of the polarization curves to the corrosion potential (Ecorr). The inhibition efficiency (IE%) is calculated using the following equation: IE% = [(Icorr(blank) - Icorr(inh)) / Icorr(blank)] x 100 where Icorr(blank) and Icorr(inh) are the corrosion current densities in the absence and presence of the inhibitor, respectively.[1]

Electrochemical Impedance Spectroscopy (EIS)

EIS is a non-destructive technique used to investigate the properties of the electrode/electrolyte interface and to determine the charge transfer resistance.

-

Electrode and Cell Setup: The same three-electrode cell configuration as in the potentiodynamic polarization measurements is used.

-

Procedure: The working electrode is immersed in the test solution until a stable OCP is reached. EIS measurements are then performed at the OCP by applying a small amplitude AC signal of 10 mV over a frequency range from 100 kHz to 10 mHz.

-

Data Analysis: The impedance data is typically represented as Nyquist plots. The charge transfer resistance (Rt) is determined from the diameter of the semicircle in the Nyquist plot. The double-layer capacitance (Cdl) is calculated from the frequency at the top of the semicircle. The inhibition efficiency (IE%) is calculated as follows: IE% = [(Rt(inh) - Rt(blank)) / Rt(inh)] x 100 where Rt(blank) and Rt(inh) are the charge transfer resistances in the absence and presence of the inhibitor, respectively.[1]

Visualizations

Experimental Workflow

Caption: Experimental workflow for electrochemical corrosion studies.

Corrosion Inhibition Mechanism

Caption: Proposed mechanism of corrosion inhibition by this compound.

Conclusion